Gallium(III) sulfate hydrate

描述

Gallium(III) sulfate hydrate refers to the chemical compound, a salt, with the formula Ga2(SO4)3·xH2O . It is formed by dissolving Ga2O3 or Ga(OH)3 in sulfuric acid and precipitating with ether or alcohol . It is used in the preparation of other gallium compounds such as gallium oxide .

Synthesis Analysis

Gallium(III) sulfate is prepared from the reaction of hydroxygallium diacetate and sulfuric acid. The two reactants were mixed at 90 °C and left for 2 days which produced the octadecahydrate. Then, it was dried in a vacuum for 2 hours which created the extremely hygroscopic anhydrous form .Molecular Structure Analysis

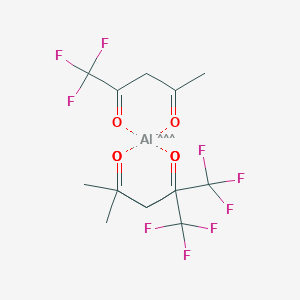

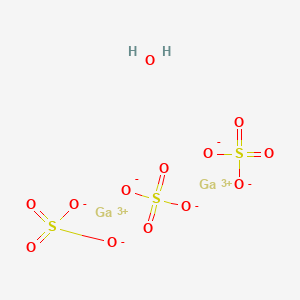

Gallium metal dissolves in sulfuric acid to form solutions containing [Ga(OH2)6]3+ and SO42− ions. The octadecahydrate Ga2(SO4)3·18H2O crystallises from these solutions at room temperature . Anhydrous Ga2(SO4)3 is isostructural with iron(III) sulfate, crystallizing in the rhombohedral space group R3 .Chemical Reactions Analysis

The overall reaction for the synthesis of Gallium(III) sulfate is: 2Ga(CH3COO)2OH + 3H2SO4 → Ga2(SO4)3 + 4CH3COOH + 2H2O . When heated over 680 °C, gallium sulfate gives off sulfur trioxide, yielding gallium(III) oxide .Physical And Chemical Properties Analysis

Gallium(III) sulfate hydrate forms octahedral crystals . It has a density of 3.86 g/cm3 . It is slightly soluble in water .科学研究应用

Preparation of Other Gallium Compounds

Gallium(III) sulfate hydrate is used in the preparation of other gallium compounds such as gallium oxide .

Solid Acid Catalyst

When supported on silica gel, Gallium(III) sulfate hydrate acts as a solid acid catalyst . This is employed as a heterogeneous catalyst for the esterification of p-hydroxybenzoic acid and heptanol to give n-heptyl p-hydroxybenzoate .

Synthesis of Amyl Hexanoate

On reacting with strong acid cation ion exchange resin, Gallium(III) sulfate hydrate exhibits excellent catalytic activity, which is used for synthesizing amyl hexanoate .

High Purity Inorganics

Gallium(III) sulfate hydrate is part of the Puratronic line of base metal salts, solutions, and pure elements. These are the leading choice of pharmaceutical and high technology companies needing the basic building blocks for many research and development processes .

Solar Cells and Fuel Cells

Metallic ions of Gallium(III) sulfate hydrate can be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar cells and fuel cells .

作用机制

Target of Action

Gallium(III) sulfate hydrate primarily targets the essential transcription enzyme RNA polymerase . This enzyme plays a crucial role in the synthesis of RNA from a DNA template, a process vital for gene expression.

Mode of Action

The compound interacts with its target, the RNA polymerase, to suppress RNA synthesis . This interaction results in reduced metabolic rates and energy utilization within the cell .

Pharmacokinetics

It’s known that gallium metal dissolves in sulfuric acid to form solutions containing [ga(oh2)6]3+ and so42− ions . This suggests that the compound may be soluble in certain biological environments, potentially influencing its bioavailability.

Result of Action

The primary molecular effect of Gallium(III) sulfate hydrate’s action is the suppression of RNA synthesis . This leads to reduced metabolic rates and energy utilization at the cellular level . The compound’s action can also result in decreased protein production due to the role of RNA in protein synthesis.

Action Environment

The action of Gallium(III) sulfate hydrate can be influenced by environmental factors. For instance, the formation of a gallium(III) sulfato complex is favored with increasing temperature . This suggests that the compound’s action, efficacy, and stability may vary depending on the temperature of its environment. Additionally, the compound is known to be slightly soluble in water , which could also influence its action in aqueous biological environments.

安全和危害

属性

IUPAC Name |

digallium;trisulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ga.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMNGAUGWXGMLDK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ga+3].[Ga+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ga2H2O13S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gallium(III) sulfate hydrate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)